molecular formula C16H18N2O9S B3181807 1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 1286837-77-1

1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B3181807
M. Wt: 414.4 g/mol
InChI Key: FPKVOQKZMBDBKP-UHFFFAOYSA-N
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Description

The compound “1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid” is a potent pharmaceutical agent . It has been found to be effective in combating various afflictions such as cancer and autoimmune disorders .


Molecular Structure Analysis

The molecular formula of this compound is C16H18N2O9S. It contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The exact structure would require more detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 414.4 g/mol. More detailed physical and chemical properties would require experimental determination.

Scientific Research Applications

Synthesis of Heterobifunctional Coupling Agents

An efficient synthesis protocol for a heterobifunctional coupling agent closely related to the target compound was developed, which is crucial for the chemoselective conjugation of proteins and enzymes. This synthesis process, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, results in the preparation of multigram quantities of the coupling agent with excellent purity and yield, facilitating the preparation of other analogous coupling agents (Reddy et al., 2005).

Characterization of Sulfonamide Derivatives

Research on new sulfonamide derivatives, including the synthesis and structural characterization through FTIR, ESI-MS, and X-ray crystallography, highlighted the formation of hydrogen bonds in these molecules. These derivatives are important for understanding the molecular interactions and properties of sulfonamides, which have applications in various chemical and pharmaceutical fields (Danish et al., 2021).

Development of Sulfonamides Based on Dihydro-1H-Pyrrolo[3,4-c]pyridine

The development of synthetic protocols for 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups offers new insights into the versatile applications of these compounds. These findings contribute to the advancement of chemical synthesis techniques and the exploration of novel compounds with potential applications in drug development and materials science (Ikaunieks et al., 2015).

Catalysis and Chemical Transformations

Studies on Brønsted Acid-Catalyzed Transfer Hydrogenation using cyclohexa-1,4-dienes as dihydrogen surrogates offer new pathways for chemical synthesis. These findings have implications for the development of more efficient and sustainable synthetic methods in organic chemistry (Chatterjee & Oestreich, 2016).

Antimicrobial Evaluation of Sulfonate Derivatives

The synthesis and evaluation of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives for antimicrobial and antifungal activities demonstrate the potential of sulfonate derivatives in developing new antimicrobial agents. This research opens up new avenues for the design and synthesis of compounds with significant biological activities (Fadda et al., 2016).

Safety And Hazards

Based on the available data, the compound is known to cause skin irritation . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure.

properties

IUPAC Name

1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKVOQKZMBDBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 2
Reactant of Route 2
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 3
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 4
Reactant of Route 4
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 5
Reactant of Route 5
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 6
1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

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